molecular formula C29H50N4O8S B8114393 TCO-PEG4-biotin

TCO-PEG4-biotin

Cat. No.: B8114393
M. Wt: 614.8 g/mol
InChI Key: OADGBCNDNVFPDA-FPXJCXPPSA-N
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Description

Historical Context and Foundational Principles of Bioorthogonal Reactions

The concept of bioorthogonal chemistry emerged from the need to perform chemical transformations within living organisms or complex biological samples without perturbing the native biological machinery. Early efforts in modifying biomolecules focused on defining their composition. nih.gov The development of bioorthogonal reactions built upon principles of physical organic chemistry and classic organic reactivity, identifying transformations that are intrinsically selective and not commonly found in biological contexts. escholarship.orgresearchgate.net Key principles include high reaction yield, rapid kinetics, excellent selectivity for the target functional group over endogenous molecules, and biocompatibility (non-toxicity under physiological conditions). pcbiochemres.comnews-medical.net The participating functional groups should ideally be small to minimize disruption of biomolecule structure and function. news-medical.net

Overview of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition in Biological Systems

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-deficient diene and an electron-rich dienophile. creative-biolabs.comunits.it In the context of bioorthogonal chemistry, this reaction typically involves 1,2,4,5-tetrazines as the electron-deficient dienes and strained alkenes or alkynes as the electron-rich dienophiles. creative-biolabs.comsigmaaldrich.com The reaction is characterized by its exceptional speed, selectivity, and biocompatibility, making it highly suitable for biological applications. creative-biolabs.comresearchgate.netrsc.org The reaction proceeds without the need for metal catalysts, which can be toxic to living systems. creative-biolabs.comsigmaaldrich.comtcichemicals.com The IEDDA reaction between tetrazines and trans-cyclooctenes (TCOs) is particularly noteworthy for its remarkably fast kinetics, reported to have very high rate constants in physiological conditions. rsc.orgnih.govinterchim.fr This rapid reactivity allows for efficient conjugation even at low concentrations of reactants. interchim.fracs.org The reaction results in the formation of a stable dihydropyridazine (B8628806) linkage and releases dinitrogen gas as a byproduct. creative-biolabs.comsigmaaldrich.comacs.org

Strategic Positioning of TCO-PEG4-Biotin within the Bioorthogonal Reagent Landscape

This compound is a bifunctional molecule that strategically combines a trans-cyclooctene (B1233481) (TCO) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) tag. The TCO group serves as a highly reactive dienophile for IEDDA reactions with tetrazines. tcichemicals.comnih.govinterchim.fr The PEG4 spacer, consisting of four ethylene (B1197577) glycol units, provides several advantages. PEG linkers are known to enhance water solubility, which is crucial for reactions performed in aqueous biological environments. interchim.fratamanchemicals.combroadpharm.com The hydrophilic nature of the PEG spacer can improve labeling efficiency and reduce aggregation of labeled biomolecules. interchim.fr Furthermore, the flexible PEG chain acts as a linker that minimizes steric hindrance, facilitating the reaction between the TCO and its tetrazine partner. interchim.fr The biotin moiety serves as an affinity tag, enabling the capture, immobilization, or detection of molecules that have been labeled with this compound through high-affinity binding to avidin (B1170675) or streptavidin. researchgate.net This combination of a highly reactive bioorthogonal handle (TCO), a solubility-enhancing and flexible linker (PEG4), and a widely used affinity tag (biotin) positions this compound as a versatile reagent for various applications in chemical biology, including protein labeling, imaging, and the construction of complex biomolecular assemblies. tcichemicals.comrsc.orgconju-probe.com The TCO moiety in this compound allows it to participate in the rapid and selective IEDDA reaction with a tetrazine-functionalized molecule, thereby attaching the biotin tag to the target of interest within a biological system. broadpharm.comconju-probe.com

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1+/t23?,24-,25-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADGBCNDNVFPDA-FPXJCXPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic and Structural Considerations for Tco Peg4 Biotin Reactivity

Elucidation of TCO-Tetrazine Ligation Kinetics and Chemoselectivity

The core reactivity of TCO-PEG4-biotin lies in the inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction between the trans-Cyclooctene (B1233481) (TCO) moiety and a complementary tetrazine. This reaction is highly regarded for its exceptional kinetics and chemoselectivity, making it a premier tool in bioorthogonal chemistry. interchim.frbroadpharm.commdpi.comresearchgate.net The TCO-tetrazine ligation proceeds rapidly, with second-order rate constants reported to be very high, significantly exceeding those of other bioorthogonal reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC). interchim.fratto-tec.comnih.gov Rate constants for the ligation with TCO have been measured in various conditions, demonstrating values ranging from hundreds to thousands of M⁻¹s⁻¹ depending on the specific tetrazine structure and solvent conditions. acs.org For instance, the reaction of 3,6-dipyridyl-s-tetrazine with a water-soluble derivative of dioxolane-fused trans-cyclooctene (d-TCO) showed a rate constant of 366,000 (±15,000) M⁻¹s⁻¹ in pure water at 25 °C. acs.org Other tetrazines reacting with TCO-PEG4 in DPBS at 37 °C have shown rate constants such as 2750 M⁻¹s⁻¹ for MeEVE and 1820 M⁻¹s⁻¹ for MeDHP. acs.org

The reaction is highly chemoselective, meaning it occurs efficiently with the tetrazine partner without reacting with or interfering with the numerous other functional groups present in biological samples, such as amines, thiols, and carboxylic acids. interchim.frbroadpharm.comconju-probe.com This specificity is crucial for performing conjugations in complex biological media or even in living organisms without causing undesirable side reactions. interchim.frbroadpharm.comconju-probe.com The reaction forms a stable dihydropyridazine (B8628806) product and releases nitrogen gas as the only byproduct, further contributing to its biocompatibility. broadpharm.com

Here is a table summarizing some reported rate constants for TCO-tetrazine ligation:

Tetrazine DerivativeDienophileSolvent/ConditionsRate Constant (M⁻¹s⁻¹)Citation
Aryl-Tz (Ph)TCO1,4-dioxane, 25 °C100 acs.org
Aryl-Tz (2Pyr)TCO1,4-dioxane, 25 °C620 acs.org
3,6-dipyridyl-s-tetrazined-TCO (water soluble)Pure water, 25 °C366,000 (±15,000) acs.org
MeEVETCO-PEG4DPBS, 37 °C2750 acs.org
MeDHPTCO-PEG4DPBS, 37 °C1820 acs.org
MePhTCO-PEG4DPBS, 37 °C990 acs.org
DHP₂TCO-PEG4DPBS, 37 °C6450 acs.org
Me2PyrTCO-PEG4DPBS, 37 °C5120 acs.org
Dipyridal tetrazineTCO-modified thioredoxin9:1 methanol/water2000 (±400) nih.gov

The Role of the trans-Cyclooctene (TCO) Moiety in Bioorthogonal Ligation Efficiency

The trans-Cyclooctene (TCO) moiety is a strained cyclic alkene that serves as the highly reactive dienophile in the IEDDA reaction with tetrazines. The inherent ring strain in the trans isomer of cyclooctene, compared to the more stable cis isomer, is a key factor driving the rapid reaction kinetics without the need for a catalyst. broadpharm.comwikiwand.com Trans-cyclooctene is reported to be significantly more reactive than cis-cyclooctene in the IEDDA reaction. broadpharm.com The strain energy of trans-cyclooctene is considerably higher than that of cis-cyclooctene. wikiwand.com

The reactivity of TCOs can be further influenced by electronic factors. Conjugating electron-donating groups (EDGs) to the TCO moiety can increase its electron density, raising the energy level of its highest occupied molecular orbital (HOMO) and consequently decreasing the energy gap between the TCO's HOMO and the tetrazine's lowest unoccupied molecular orbital (LUMO), leading to a faster reaction. nih.gov

Despite its high reactivity, TCO can undergo trans-cis isomerization, which leads to a loss of reactivity in the tetrazine ligation. broadpharm.com This isomerization can occur over time, particularly in the presence of catalysts like free thiols or transition metals, although this is less expected for antibody conjugates immediately after preparation. nih.gov Additionally, the hydrophobic nature of TCO can lead to it being masked by hydrophobic interactions when conjugated to biomolecules like antibodies, potentially reducing its effective reactivity. nih.gov

Polyethylene (B3416737) Glycol (PEG4) Spacer Design for Enhanced Bioconjugation and Hydrophilicity

The inclusion of a polyethylene glycol (PEG4) spacer in this compound provides several advantages for bioconjugation applications. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer. thermofisher.com The PEG4 spacer, consisting of four ethylene (B1197577) glycol units, enhances the water solubility of the compound, which is particularly beneficial when conjugating to biomolecules in aqueous buffers. interchim.frbroadpharm.comthermofisher.com Increased hydrophilicity helps to prevent aggregation of labeled proteins and improves labeling efficiency. interchim.fr

Furthermore, the PEG spacer acts as a flexible linker between the TCO group and the biotin (B1667282) tag. This flexibility minimizes steric hindrance, allowing the TCO moiety to efficiently react with its tetrazine partner, even when the biomolecule it is attached to is large. interchim.frthermofisher.com The PEG spacer also helps to ensure that the biotin tag is accessible for binding to avidin (B1170675) or streptavidin in downstream applications. nih.gov The use of hydrophilic PEG linkers has been shown to help preserve TCO reactivity when conjugated to antibodies, potentially by preventing hydrophobic masking. nih.gov

Biotin as a Versatile Affinity Tag for Downstream Research Applications

Biotin is a small, water-soluble vitamin that is widely used as a versatile affinity tag in numerous research applications. gbiosciences.comsigmaaldrich.comexcedr.comcreative-proteomics.com Its utility stems from its extraordinarily high binding affinity for the proteins avidin and streptavidin, one of the strongest known non-covalent interactions in nature, with dissociation constants around 10⁻¹⁵ M. gbiosciences.comexcedr.com This high affinity and specificity allow for the efficient isolation, detection, and immobilization of biotinylated molecules. gbiosciences.comsigmaaldrich.comexcedr.comcreative-proteomics.com

Biotinylation, the process of attaching biotin to a molecule, is a powerful technique for tagging proteins, nucleic acids, and other macromolecules. gbiosciences.comsigmaaldrich.comexcedr.com The relatively small size of biotin (molecular mass = 244.31 g/mol ) means that it can be attached to proteins without significantly interfering with their native structure or function. gbiosciences.comexcedr.com Biotin also possesses a valeric acid side chain that can be easily derivatized for conjugation to other molecules without compromising its avidin-binding capability. gbiosciences.com

Biotinylation is extensively used in various research techniques, including:

Protein purification: Biotinylated proteins can be efficiently purified from complex mixtures using avidin or streptavidin matrices. gbiosciences.comexcedr.comcreative-proteomics.com

Immunoprecipitation: Biotinylated proteins can be isolated to study protein-protein interactions and protein complexes. gbiosciences.comexcedr.comcreative-proteomics.com

Immunoassays: Techniques like ELISA and Western blotting utilize biotinylated antibodies or antigens for detection and quantification. gbiosciences.comexcedr.comcreative-proteomics.com

Cell surface labeling and flow cytometry: Biotinylation can be used to label molecules on the surface of cells for analysis and sorting. gbiosciences.comexcedr.com

Studying protein-protein interactions: Biotinylated proteins can be used in pull-down assays and other methods to investigate molecular interactions. gbiosciences.comexcedr.comcreative-proteomics.com

The strong and specific interaction between biotin and avidin/streptavidin allows for purification and detection under a wide range of conditions, including extreme temperatures and pH. gbiosciences.com Multiple biotin molecules can be conjugated to a single protein, increasing the sensitivity of detection. gbiosciences.com

Advanced Methodologies in Tco Peg4 Biotin Mediated Bioconjugation

Optimization Strategies for TCO-PEG4-Biotin Labeling Efficiency on Diverse Biomolecules

Optimizing the efficiency of this compound labeling on diverse biomolecules such as proteins, antibodies, and nucleic acids is crucial for successful bioconjugation. The efficiency of the click reaction between TCO and tetrazine is influenced by several factors, including the concentration of the reactants, reaction time, temperature, and solvent conditions interchim.frnih.gov. For instance, the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes is known for its rapid reaction rates, which can proceed efficiently even at low reactant concentrations nih.gov.

When conjugating this compound to a biomolecule, the biomolecule is typically functionalized with a tetrazine moiety beforehand. The reaction conditions for the subsequent click chemistry step need to be carefully controlled. Using an appropriate molar excess of this compound relative to the tetrazine-functionalized biomolecule can drive the reaction towards completion, improving labeling efficiency interchim.frnih.gov. For instance, studies have shown that using a mild excess (five to tenfold) of a TCO reagent can achieve high functionalization efficiency on DNA nih.gov. For protein modification with TCO linkers, standard molar excesses of 10, 30, and 100 have been studied escholarship.org.

The presence of the PEG4 linker in this compound contributes to improved labeling efficiency by enhancing the solubility of the reagent in aqueous buffers and minimizing steric hindrance between the biomolecule and the this compound during the reaction interchim.frnih.govlumiprobe.com. This is particularly important when labeling large biomolecules like proteins or antibodies.

Optimized conjugation conditions for BSA with TCO-PEG4 have resulted in TCO:BSA ratios ranging from approximately 1:1 to 33:1, as determined by MALDI mass spectrometry nih.govresearchgate.net. This highlights the ability to control the degree of labeling by adjusting reaction parameters, such as the molar excess of the TCO reagent nih.gov.

Considerations for TCO Isomerism and its Impact on Reaction Performance

Trans-cyclooctene (B1233481) (TCO) can exist as cis and trans isomers. The trans isomer is significantly more strained and reactive than the cis isomer nih.govfiveable.mewikipedia.orgebi.ac.uk. The SPIEDDA reaction relies on the high strain energy of the trans-cyclooctene double bond to achieve fast kinetics without the need for a catalyst tcichemicals.comtcichemicals.comnih.govinterchim.fr. However, TCO can undergo isomerization to the more stable, but less reactive, cis-cyclooctene, particularly under certain conditions or over time nsf.govresearchgate.net. This isomerization can lead to a decrease in the efficiency of the IEDDA reaction with tetrazines nsf.govresearchgate.net.

The stereochemistry of functionalized TCO can also influence reaction rates. For example, the axial isomer of a functionalized TCO has been found to be more reactive than the corresponding equatorial isomer rsc.orgresearchgate.net. This difference in reactivity is attributed to variations in strain energy and potential steric or electronic effects researchgate.net. While the axial isomer is more reactive, the equatorial isomer may exhibit greater stability in biological environments, particularly in the presence of thiols tcichemicals.comtcichemicals.com.

Maintaining high isomeric purity of trans-cyclooctene derivatives is crucial for achieving efficient TCO/tetrazine cycloaddition researchgate.net. Synthetic pathways and analytical methods have been developed to ensure high isomeric purity and to limit the isomerization of TCO to cis-cyclooctene before conjugation to biomolecules researchgate.net. The inherent strain in trans-cyclooctene makes it a reactive intermediate, and its stability is influenced by factors such as ring strain, steric hindrance, and substituent effects fiveable.me.

Techniques for Conjugation to Proteins, Antibodies, and Nucleic Acids

This compound is utilized in click chemistry approaches to conjugate biotin (B1667282) to various biomolecules, including proteins, antibodies, and nucleic acids. This typically involves the highly efficient and selective SPIEDDA reaction between the TCO moiety of this compound and a tetrazine-functionalized biomolecule tcichemicals.comtcichemicals.cominterchim.frnih.gov.

For protein and antibody conjugation, primary amines (such as lysine (B10760008) residues or the N-terminus) are often targeted for functionalization with a tetrazine-NHS ester or similar reactive group under mild physiological conditions (pH 7-9) interchim.frbioglyco.com. Alternatively, the protein or antibody can be modified with a TCO-NHS ester, followed by reaction with a tetrazine-biotin (B11829199) conjugate. The PEG4 spacer in this compound helps to improve the solubility and reduce aggregation of labeled proteins interchim.fr. A general protocol for click reaction involves preparing the TCO-containing protein in a reaction buffer and then adding the tetrazine-containing sample, often using a slight molar excess of the tetrazine reagent interchim.fr. Studies have explored different TCO linkers, including NHS-PEG4-TCO, for antibody modification escholarship.org.

Nucleic acid conjugation with this compound can also be achieved using click chemistry. This often involves functionalizing the nucleic acid with a tetrazine or incorporating modified nucleotides containing a tetrazine handle. Subsequently, the tetrazine-modified nucleic acid can react with this compound. Another strategy involves functionalizing double-stranded DNA with TCO by enzymatic addition of azide-modified nucleotides and coupling to a TCO-containing reagent via SPAAC chemistry, followed by reaction with a tetrazine-biotin conjugate nih.gov. Biotin derivatives with different spacers are available for introducing biotin labels into nucleic acids lumiprobe.com.

The click chemistry approach using TCO and tetrazine is advantageous for bioconjugation due to its biocompatibility, fast reaction rates, and selectivity in complex biological systems tcichemicals.comtcichemicals.cominterchim.frwikipedia.orgnih.gov.

Purification and Isolation of this compound Conjugates

Following the bioconjugation reaction with this compound, purification and isolation of the resulting conjugate are essential to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the nature of the biomolecule conjugated and the scale of the reaction.

Common techniques for purifying bioconjugates include chromatography, dialysis, and precipitation nih.govjenabioscience.com. Gel filtration chromatography (size exclusion chromatography) is frequently used to separate the larger biomolecule conjugate from smaller unreacted reagents like this compound and any small molecule byproducts jenabioscience.comacs.org. Desalting columns, such as Sephadex G-25 or Zeba spin desalting columns, are effective for buffer exchange and removal of small molecules after labeling reactions nih.govescholarship.orgjenabioscience.comacs.org.

For biotinylated conjugates, affinity chromatography using streptavidin or avidin (B1170675) immobilized on a solid support is a highly effective method for isolation and purification, leveraging the strong affinity between biotin and streptavidin/avidin lumiprobe.com. After binding the biotinylated conjugate to the affinity column, unbound materials are washed away, and the conjugate is eluted using a buffer that disrupts the biotin-streptavidin interaction.

Dialysis can also be employed to remove smaller molecules from the conjugate solution by diffusion across a semipermeable membrane jenabioscience.com. This is suitable for removing salts and small organic molecules but may not be sufficient to separate closely sized reactants and products.

Precipitation methods can be used, particularly for protein conjugates, to separate the conjugated protein from soluble impurities. However, this method may not always provide high purity and can potentially lead to protein denaturation or aggregation.

Analytical techniques such as SDS-PAGE, UV-Vis spectrophotometry, and mass spectrometry (e.g., MALDI-TOF-MS) are used to assess the purity and confirm the successful formation of the conjugate nih.govresearchgate.netjenabioscience.comacs.org. These techniques help to determine the degree of labeling and identify any remaining impurities.

Applications of Tco Peg4 Biotin in Molecular Imaging and Sensing

Development of Fluorescent and Chemiluminescent Probes for Cellular and Subcellular Studies

TCO-PEG4-biotin serves as a key component in developing probes for visualizing cellular and subcellular structures. By reacting this compound with a tetrazine-functionalized fluorescent or chemiluminescent dye via bioorthogonal ligation, researchers can create probes that specifically target biomolecules or cellular compartments jenabioscience.comnih.gov. This approach allows for efficient and selective labeling in live cells without interfering with native biological processes conju-probe.comworldscientific.com.

For instance, this compound can be immobilized on a surface, and then used to capture tetrazine-functionalized fluorescent dyes for imaging applications nih.gov. This strategy has been demonstrated in studies involving the activation of signaling pathways by immobilizing fluorescent ligands nih.gov. The resulting biotinylated conjugate can then be detected using streptavidin conjugated to a fluorescent or chemiluminescent marker, enabling visualization through techniques like Western blotting with HRP-labeled streptavidin for chemiluminescence detection biorxiv.org.

Integration of this compound in Super-Resolution Microscopy Techniques

The bioorthogonal click chemistry facilitated by this compound is compatible with super-resolution microscopy techniques, which require precise and efficient labeling of cellular components. The fast kinetics and high selectivity of the TCO-tetrazine reaction allow for rapid labeling with minimal background signal, crucial for achieving high resolution. conju-probe.comworldscientific.com.

Studies have utilized TCO-tetrazine ligation for super-resolution imaging of cellular organelles nih.gov. While this compound itself might be part of a larger probe system, the core TCO-tetrazine click chemistry it enables is directly applicable to these advanced microscopy methods worldscientific.com. The ability to achieve efficient labeling in live cells with low non-specific signals makes this chemistry suitable for techniques like total internal reflection fluorescence (TIRF) microscopy and super-resolution optical fluctuation imaging (SOFI) worldscientific.com.

Pretargeted Radionuclide Imaging (PET/SPECT) Utilizing this compound Constructs

This compound plays a role in pretargeted radionuclide imaging strategies like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Pretargeting involves administering a targeting vector (often an antibody) conjugated to one half of a bioorthogonal reaction pair (e.g., TCO) and allowing it to accumulate at the target site while excess clears from the body acs.orgresearchgate.net. Subsequently, a small molecule radiolabeled with the complementary reaction partner (e.g., a tetrazine-radiolabeled tracer) is injected, which rapidly reacts with the pre-targeted vector acs.org.

TCO-modified antibodies or other targeting agents can be generated using TCO-PEG4-NHS ester, which reacts with lysine (B10760008) residues researchgate.net. While this compound itself is not typically the radiolabeled tracer, its TCO component is crucial for the initial targeting step in this approach acs.orgresearchgate.net. The subsequent injection of a radiolabeled tetrazine allows for rapid and specific binding to the accumulated TCO-modified targeting agent, enabling PET or SPECT imaging acs.orgmdpi.com. This method is particularly advantageous for radionuclides with short half-lives, as the radiolabeling step is separated from the slower targeting process acs.org.

Probing Intracellular Target Engagement and Protein Dynamics with this compound Derivatives

This compound derivatives are valuable tools for studying intracellular target engagement and protein dynamics. By incorporating the this compound moiety into probes that bind to specific intracellular targets, researchers can utilize the bioorthogonal click chemistry and biotin (B1667282) tag for enrichment, isolation, and analysis of the target protein and its interacting partners nih.gov.

For example, a TCO-functionalized probe designed to target a specific protein can be introduced into cells. After allowing the probe to engage with its target, a tetrazine-PEG4-biotin reagent can be added to "click" onto the TCO-labeled protein nih.gov. The resulting biotinylated protein complex can then be isolated using streptavidin-coated beads, allowing for downstream analysis of the target protein, its binding partners, and its modification state, providing insights into intracellular target engagement and protein dynamics nih.gov. This strategy has been applied to study the intracellular engagement of histone deacetylases (HDACs) nih.gov.

Tco Peg4 Biotin in Chemical Biology and Targeted Research Modalities

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs) Incorporating TCO-PEG4-Biotin

Proteolysis Targeting Chimeras (PROTACs) represent a contemporary approach in drug discovery focused on targeted protein degradation rather than inhibition. PROTACs are heterobifunctional molecules comprising a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase. This design brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein. frontiersin.org

This compound serves as a PEG-based PROTAC linker, facilitating the synthesis of PROTAC molecules. medchemexpress.com, medchemexpress.com The PEG4 spacer is a key component of the linker, contributing to the solubility and pharmacokinetic properties of the resulting PROTAC. axispharm.com The TCO moiety allows for bioorthogonal conjugation, often with a tetrazine-functionalized E3 ligase ligand or target protein ligand, through a rapid inverse electron-demand Diels-Alder cycloaddition. lumiprobe.com, conju-probe.com The incorporated biotin (B1667282) tag can be utilized for various downstream applications, such as enrichment, isolation, or detection of the synthesized PROTAC or the ubiquitinated target protein complex via avidin (B1170675) or streptavidin binding. axispharm.com

The design of PROTACs incorporating this compound involves conjugating the this compound linker to a ligand for either the target protein or the E3 ligase. Subsequently, the remaining functional group (biotin or TCO, depending on the initial conjugation) is reacted with the complementary component (E3 ligase ligand or target protein ligand) to form the complete PROTAC molecule. The synthesis often leverages the bioorthogonal reactivity of the TCO group. nih.gov

Functionalization of Nanomaterials (e.g., Gold Nanoparticles) for Bioanalytical Applications

Functionalized nanomaterials, particularly gold nanoparticles (Au NPs), play a significant role in bioanalytical applications due to their unique optical and chemical properties. researchgate.net, unilim.fr The surface functionalization of Au NPs with biomolecules allows for targeted sensing, imaging, and delivery. nih.gov, unilim.fr PEGylation is a common method for functionalizing Au NPs, enhancing their stability and biocompatibility. nih.gov

This compound can be employed to functionalize gold nanoparticles, providing them with both bioorthogonal reactivity (via TCO) and affinity handles (via biotin). This dual functionalization enables the creation of sophisticated nanomaterials for various bioanalytical platforms. For instance, Au NPs coated with a layer of PEG, often in conjunction with other molecules like biotin, have been synthesized and used in cellular and intracellular targeting. nih.gov, fishersci.no

The incorporation of this compound onto the surface of gold nanoparticles can be achieved through various chemical conjugation strategies, often involving the reaction of the biotin or TCO moiety with complementary functional groups on the nanoparticle surface or on a pre-coated layer (e.g., PEG). The TCO group on the functionalized nanoparticles can then participate in fast bioorthogonal reactions with tetrazine-modified biomolecules or targets. Simultaneously, the biotin tag allows for immobilization or detection using the high-affinity biotin-avidin interaction, facilitating applications in sensing, separation, and imaging. axispharm.com

Development of Biotin-Avidin-Mediated Assays Leveraging this compound

The high affinity and specificity of the interaction between biotin and avidin (or streptavidin) are fundamental to numerous bioanalytical assays. axispharm.com this compound is a valuable reagent in developing such assays, providing a means to introduce a biotin handle into various molecules or surfaces while also incorporating a bioorthogonal handle.

In biotin-avidin-mediated assays, this compound can be used to biotinylate target molecules, allowing their capture or detection using avidin or streptavidin-coated surfaces or probes. The PEG4 linker helps to improve the solubility and accessibility of the biotin moiety, enhancing the efficiency of the biotin-avidin interaction. tocris.com, lumiprobe.com For example, biotinylation reagents like NHS-PEG4-Biotin are used for labeling primary amines on proteins, enabling their subsequent detection or purification using avidin or streptavidin. thermofisher.com While this compound has a TCO group in addition to the PEG4 and biotin, its biotin handle functions similarly in mediating interactions with avidin or streptavidin. axispharm.com

The TCO moiety in this compound adds another layer of functionality, allowing for the bioorthogonal attachment of the biotinylated molecule to a tetrazine-functionalized entity before or after the biotin-avidin interaction step. This can be particularly useful in multi-step assays or for creating complex assay architectures. The stability of the biotin-avidin complex is maintained under various conditions, contributing to the robustness of these assays. axispharm.com

Advancements in Multi-Component Bioorthogonal Systems with this compound

Multi-component bioorthogonal systems utilize orthogonal chemical reactions that can proceed simultaneously within a biological environment without interfering with native biochemical processes or with each other. The TCO-tetrazine click chemistry is a prominent example of such a bioorthogonal reaction due to its fast kinetics and specificity. conju-probe.com, nih.gov

This compound is a key component in the development of advanced multi-component bioorthogonal systems. Its structure allows it to participate in TCO-tetrazine click reactions while the biotin tag provides an independent handle for orthogonal manipulation or detection via the biotin-avidin interaction. conju-probe.com This enables the construction of complex molecular assemblies or the execution of multi-step labeling and detection strategies in biological contexts.

For instance, this compound can be used to functionalize one component of a system via its TCO group reacting with a tetrazine-modified partner. Simultaneously or sequentially, the biotin tag can be used to interact with a streptavidin-functionalized component, allowing for the assembly of a multi-molecular complex or the immobilization of the reacted species. conju-probe.com This modularity is particularly useful in creating probes for multi-modal analysis, where different functional units (like affinity tags and bioorthogonal handles) are combined. biorxiv.org The ability of this compound to integrate both a fast bioorthogonal handle and a high-affinity binding tag makes it a versatile tool for constructing sophisticated bioorthogonal systems for applications ranging from targeted delivery to advanced bioimaging and sensing. conju-probe.com

Analytical and Biophysical Characterization of Tco Peg4 Biotin Conjugates

Spectroscopic and Chromatographic Validation of Conjugation Products

Spectroscopic and chromatographic methods are fundamental for validating the formation and purity of TCO-PEG4-biotin conjugates. Techniques such as UV-Vis spectroscopy and various chromatography methods are commonly used.

UV-Vis spectroscopy can be employed if one of the conjugation partners has a characteristic absorbance in the UV-Vis range. Changes in the absorbance spectrum upon conjugation can indicate successful coupling. For instance, if a protein is modified with this compound, monitoring the protein's absorbance peaks before and after conjugation can provide evidence of modification. Similarly, if a chromophore-labeled tetrazine is used for the click reaction with a TCO-modified biomolecule, the appearance or shift of the chromophore's absorbance peak in the conjugate confirms the reaction. UV-Vis spectrometry has been used to assess bioconjugates formed by reacting BSA with a TCO-PEG4-NHS linker nih.govresearchgate.net.

Chromatographic techniques, such as size exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC), are vital for separating the conjugation product from unreacted starting materials and byproducts. SEC separates molecules based on size, allowing for the isolation of larger conjugates from smaller unreacted linkers or biomolecules. HPLC, with appropriate stationary and mobile phases, can provide higher resolution separation and purity assessment. These methods are used to purify conjugated antibodies and assess the conjugation efficiency acs.orgresearchgate.net. For example, desalting columns, a form of size exclusion chromatography, are used to purify TCO-conjugated antibodies from excess TCO-PEG4-NHS after the reaction acs.orgresearchgate.net.

SDS-PAGE is another widely used technique for validating protein conjugation. While not strictly spectroscopic or chromatographic, it involves electrophoretic separation followed by visualization (often using dyes or fluorescence), providing insights into the molecular weight changes upon conjugation. Shifts in the band corresponding to the protein after reaction with this compound (or a derivative like TCO-PEG4-NHS ester) can indicate successful labeling. SDS-PAGE has been used to assess BSA conjugates formed with a TCO-PEG4 linker, showing shifts in the protein band with increasing equivalents of the linker nih.govresearchgate.net.

Mass Spectrometry-Based Approaches for Characterizing Conjugation Stoichiometry

Mass spectrometry (MS) is a powerful tool for precisely determining the mass of conjugation products, which is essential for characterizing the stoichiometry, or the average number of this compound molecules conjugated per biomolecule.

Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. By comparing the mass of the unconjugated biomolecule to the mass of the conjugate, the number of attached this compound moieties can be calculated.

MALDI-TOF-MS is particularly useful for analyzing larger biomolecules like proteins. It provides information on the average mass of the conjugated species. Studies have utilized MALDI-TOF-MS to determine the average number of TCO-PEG4 molecules conjugated to proteins like Bovine Serum Albumin (BSA) nih.govresearchgate.net. This allows researchers to control and quantify the extent of modification based on the initial molar ratios of the reactants. For instance, varying the equivalents of TCO-PEG4-NHS incubated with BSA showed a correlation with the average number of TCO-PEG4 molecules per BSA molecule, as determined by MALDI data nih.govresearchgate.net.

ESI-MS is often coupled with chromatography (e.g., LC-ESI-MS) and can provide more detailed information, including the distribution of species with different numbers of conjugated molecules (conjugation heterogeneity). This is particularly valuable for understanding the reaction efficiency and selectivity.

The determination of conjugation stoichiometry is critical for optimizing reaction conditions and ensuring consistent properties of the final conjugate, especially for applications requiring a defined degree of labeling, such as in the development of antibody-drug conjugates or imaging probes. Mass spectrometry analysis has been used to determine the average number of tetrazine groups per antibody after conjugation, which is analogous to characterizing TCO conjugation stoichiometry when the roles are reversed in the click reaction researchgate.net.

Assessment of Conjugate Stability and Bioreactivity in Relevant Milieus

The stability and bioreactivity of this compound conjugates are critical factors for their successful application, particularly in biological environments. The stability of the TCO moiety itself is a key consideration, as it can undergo isomerization to the less reactive cis-cyclooctene (CCO) form, especially in the presence of certain metal ions like copper nih.govresearchgate.netbroadpharm.com. The half-life of TCO is noted as being short due to this natural isomerization broadpharm.com. Pre-incubation of proteins like BSA in EDTA-containing buffer has been shown to be necessary for efficient IEDDA reactivity, suggesting that metal impurities can catalyze TCO isomerization and decrease reactivity nih.govresearchgate.net.

Assessment of conjugate stability involves incubating the conjugate in relevant biological milieus (e.g., serum, plasma, cell culture media, or specific buffer systems) over time and monitoring for degradation or changes in conjugation status. Techniques like chromatography (e.g., SEC-HPLC) and mass spectrometry can be used to detect the presence of unconjugated biomolecule or linker, or to identify degradation products.

Bioreactivity refers to the ability of the conjugated functional groups (TCO and biotin) to participate in their intended interactions within the biological context. For this compound conjugates, this primarily involves the reactivity of the TCO group with a tetrazine partner and the binding of the biotin (B1667282) group to avidin (B1170675) or streptavidin.

The reactivity of the TCO group in the conjugate can be assessed by challenging it with a reactive tetrazine probe (e.g., a fluorescently labeled or radiolabeled tetrazine) and quantifying the resulting click chemistry product. Efficient reaction in a biological milieu indicates that the TCO group remains accessible and reactive. Studies have confirmed the retention of TCO functionality on modified biomolecules by reacting the TCO with a tetrazine-containing dye nih.govresearchgate.net. The extremely fast kinetics of the tetrazine-TCO reaction are advantageous for in vivo applications acs.org.

The bioreactivity of the biotin tag is typically assessed by its ability to bind to avidin or streptavidin. This can be quantified using various methods, such as ELISA-based assays, pull-down experiments with streptavidin-coated beads, or surface plasmon resonance (SPR). These assays confirm that the biotin moiety is accessible and functional after conjugation. While the search results didn't provide specific data tables on this compound conjugate stability in various milieus or quantitative bioreactivity data, they highlight the importance of these assessments and the factors influencing them, such as TCO isomerization nih.govresearchgate.netbroadpharm.com and the benefits of the PEG linker for solubility and potentially reduced aggregation, which can impact bioreactivity interchim.fraxispharm.com.

Methodologies for Quantifying TCO Functionality on Modified Biomolecules

Quantifying the functional TCO groups on modified biomolecules is essential for controlling the degree of labeling and predicting the efficiency of subsequent click chemistry reactions. While mass spectrometry provides the average total number of conjugated molecules, it may not distinguish between functional and non-functionalized TCO moieties, especially if isomerization or other side reactions have occurred.

A common approach to quantify functional TCO is through a quantitative click chemistry reaction with a probe containing a reactive tetrazine. This probe is typically labeled in a way that allows for easy detection and quantification, such as with a fluorescent dye, a radioisotope, or an enzymatic label.

By reacting the TCO-modified biomolecule with a known excess of the labeled tetrazine probe under optimal click chemistry conditions, the amount of probe that reacts with the TCO groups can be measured. This amount directly correlates with the number of functional TCO groups on the biomolecule. For example, retention of TCO functionality has been confirmed by reaction with a tetrazine-containing Cy3 dye nih.govresearchgate.net.

Spectroscopic methods, such as UV-Vis or fluorescence spectroscopy, can be used to quantify the amount of labeled tetrazine incorporated into the conjugate, provided the label has a measurable signal. If a fluorescent tetrazine is used, the fluorescence intensity of the purified conjugate can be measured and correlated to the number of functional TCO groups using a calibration curve prepared with known concentrations of the labeled tetrazine.

Radiolabeled tetrazines can be used for highly sensitive quantification, particularly relevant for imaging applications. Measuring the radioactivity of the purified conjugate allows for the determination of the number of functional TCO sites.

It is important to note that the efficiency of this quantification method relies on the click reaction between the functional TCO and the tetrazine probe going to completion and being highly specific. The fast kinetics and selectivity of the IEDDA reaction between TCO and tetrazines make this a suitable approach acs.org.

Research has shown that the incorporation of PEG chains can improve the functionality of modified antibodies escholarship.org. Furthermore, studies have investigated factors such as linker structure rigidity, polarity, and charges as potentially influencing TCO functionality escholarship.org. Achieving a high percentage yield, calculated by dividing the functional modification over the total modification, is a key aspect of optimizing conjugation strategies escholarship.org.

Future Directions and Emerging Research Avenues for Tco Peg4 Biotin

Innovations in TCO-PEG4-Biotin Analog Design and Synthesis

Research is actively pursuing the design and synthesis of next-generation this compound analogs with superior performance characteristics. The primary goals are to improve reaction kinetics, enhance stability, and introduce new functionalities.

A significant area of innovation involves modifying the TCO ring itself. Highly strained derivatives, such as s-TCO, have been developed that exhibit reaction rates exceeding 10⁶ M⁻¹s⁻¹, a substantial increase over standard TCO moieties. nih.gov The stereochemistry of the linker attachment to the TCO ring (axial vs. equatorial) has also been shown to influence reaction rates. These highly reactive analogs are crucial for applications where target molecules are present at very low concentrations.

Another key direction is the development of "click-to-release" TCO linkers. researchgate.net These smart linkers are designed to not only participate in the click reaction but also to subsequently cleave and release a payload, such as a therapeutic agent. This functionality is being explored for targeted drug delivery systems where the bioorthogonal reaction serves as the trigger for drug activation at a specific site. nih.gov

Furthermore, the synthesis of analogs with modified PEG linkers is a subject of ongoing research. While the PEG4 linker provides a balance of solubility and spacing, researchers are exploring both shorter and longer PEG chains. nih.gov Longer PEG linkers (e.g., PEG12, PEG24) can be instrumental in overcoming steric hindrance and preventing the TCO group from being "masked" by hydrophobic interactions when conjugated to large biomolecules like antibodies. nih.gov The ability to customize these linker components allows for the fine-tuning of the reagent's properties for specific applications. precisepeg.com

TCO Analog Type Key Innovation Primary Advantage Reference
s-TCO Increased ring strainUltra-fast reaction kinetics (>10⁶ M⁻¹s⁻¹) nih.gov
Click-to-Release TCO Cleavable linker post-reactionSite-specific payload release researchgate.net
Variable PEG-Length TCOs Longer PEG chains (e.g., PEG24)Overcomes steric hindrance and "masking" effect nih.gov
Axial/Equatorial Isomers Controlled stereochemistryOptimized reaction rates

Expanding the Scope of Bioorthogonal Reactions for Complex Biological Challenges

The robust nature of the TCO-tetrazine ligation is enabling researchers to tackle increasingly complex biological questions in living systems. conju-probe.comconju-probe.com A major area of expansion is in pretargeted imaging and therapy. In this approach, a TCO-conjugated targeting molecule (like an antibody) is administered first and allowed to accumulate at the target site and clear from circulation. Subsequently, a smaller, rapidly clearing tetrazine-linked imaging or therapeutic agent is administered, which then reacts specifically at the target site. This strategy improves the target-to-background ratio and reduces off-target toxicity. Recent studies have shown that attaching multiple TCO moieties to a polymeric nanoparticle scaffold can significantly enhance reaction rates for pretargeted nuclear imaging. nih.gov

The application of this compound has also expanded into the development of PROteolysis TArgeting Chimeras (PROTACs). medchemexpress.comimmunomart.com TCO-containing linkers are being used in the synthesis of these bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The click chemistry modularity facilitates the rapid assembly of PROTAC libraries to screen for optimal linker length and composition.

Perhaps one of the most innovative expansions is the use of this compound in conjunction with metabolic glycoengineering to create artificial cell-surface receptors. nih.gov In this strategy, cells are cultured with an unnatural sugar functionalized with a tetrazine group. This leads to the presentation of tetrazine on the cell surface glycans, which can then be specifically targeted with TCO-linked probes for imaging or with TCO-caged prodrugs for targeted therapy. This "click-release" strategy enables the local activation of a therapeutic agent only on the surface of the target cells, significantly enhancing selectivity. nih.gov

Development of Novel Research Tools and Platforms Based on this compound

The unique properties of this compound are being harnessed to build novel research platforms and tools that go beyond simple bioconjugation.

One such platform involves the creation of TCO-functionalized polymeric nanoparticles, referred to as "PeptoBrushes". nih.gov These structures, which feature a polymer backbone with multiple TCO moieties attached, act as scaffolds that can significantly increase the local concentration of the reactive group. This architecture has been shown to improve the reaction kinetics of the tetrazine ligation by up to 77-fold, creating a highly efficient platform for applications like pretargeted imaging. nih.gov

The strategy of chemically remodeling cell surfaces via metabolic glycoengineering to install tetrazine "receptors" constitutes a novel and versatile platform for targeted cancer therapy. nih.gov This platform allows for the specific targeting of cancer cells with TCO-caged prodrugs. The bioorthogonal reaction between the cell-surface tetrazine and the TCO-caged drug serves as a trigger to release the active therapeutic, demonstrating a powerful tool for conditional drug activation. nih.gov This approach has been validated with the TCO-caged versions of drugs like doxorubicin, showing a tenfold increase in selectivity for tetrazine-labeled cells compared to unlabeled cells. nih.gov

These developments showcase a shift from using this compound as a passive linker to actively incorporating it as a functional component in the design of sophisticated tools and therapeutic platforms.

Addressing Current Limitations and Advancing Methodological Robustness

Despite its widespread use, this compound has known limitations that researchers are actively working to overcome to improve its reliability and expand its utility.

A primary limitation is the inherent instability of the TCO group, which can isomerize to its less reactive cis-cyclooctene (CCO) form, thereby losing its ability to participate in the rapid iEDDA reaction. This isomerization can be promoted by exposure to thiols in biological environments. nih.gov To address this, researchers have found that the radical inhibitor Trolox can suppress this thiol-promoted isomerization. nih.gov For improving long-term storage and shelf-life, a method has been developed to protect the TCO group as a stable silver (I) metal complex. This complex is readily dissociated upon the addition of NaCl, which is present in high concentrations in cell media, releasing the active TCO in situ. nih.gov

Another significant challenge, discovered more recently, is the "masking" of TCO groups when conjugated to proteins, particularly antibodies. nih.gov Hydrophobic interactions between the TCO and the protein surface can sequester the reactive group, making it inaccessible to its tetrazine partner and dramatically reducing labeling efficiency. A key methodological advancement to counteract this has been the use of longer, hydrophilic PEG linkers (e.g., PEG24) instead of the standard PEG4. These longer linkers extend the TCO moiety away from the protein surface, preventing hydrophobic masking and restoring reactivity. nih.gov This finding is critical for ensuring the robustness of pretargeting applications that rely on antibody-TCO conjugates.

Limitation Underlying Cause Proposed Solution Reference
Instability/Isomerization Isomerization of trans-cyclooctene (B1233481) (TCO) to cis-cyclooctene (CCO), often promoted by thiols.Use of radical inhibitors (e.g., Trolox); Protection as a reversible Ag(I) complex for storage. nih.gov
Reduced Reactivity "Masking" of the TCO group due to hydrophobic interactions with the conjugated biomolecule (e.g., antibody).Use of longer, hydrophilic PEG linkers (e.g., PEG24) to extend the TCO away from the protein surface. nih.gov
Suboptimal Kinetics Low abundance of target molecules leading to slow reaction rates in vivo.Design of highly strained analogs (s-TCO); Use of multivalent platforms (e.g., "PeptoBrushes"). nih.govnih.gov

Q & A

Basic Research Questions

Q. What is the molecular structure of TCO-PEG4-biotin, and how do its components enable bioorthogonal applications?

  • Answer : this compound comprises three functional units:

  • Trans-cyclooctene (TCO) : Undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling bioorthogonal labeling .
  • PEG4 spacer : Reduces steric hindrance, improves solubility, and minimizes nonspecific interactions in biological systems .
  • Biotin : Binds with high affinity (Kd ~10⁻¹⁵ M) to streptavidin/avidin, facilitating detection or purification in assays like pull-downs or ELISA .
    • Methodological Note : Validate conjugation efficiency using HPLC or surface plasmon resonance (SPR) to quantify TCO-tetrazine reaction kinetics .

Q. How should this compound be stored to maintain stability in experimental workflows?

  • Answer : Store at -20°C in anhydrous, light-protected conditions to prevent TCO oxidation and PEG hydrolysis. Pre-aliquot to avoid freeze-thaw cycles. Verify integrity via LC-MS if prolonged storage is required .

Q. What are the primary applications of this compound in molecular biology?

  • Answer : Key uses include:

  • Bioorthogonal labeling : Conjugate tetrazine-functionalized probes (e.g., fluorescent dyes) for live-cell imaging .
  • Affinity capture : Isolate biotinylated targets using streptavidin-coated beads .
  • Drug delivery : Link therapeutics to biotinylated targeting ligands for site-specific release .

Advanced Research Questions

Q. How does PEG4 spacer length affect TCO-tetrazine reaction kinetics and conjugate stability?

  • Answer : Shorter PEG spacers (e.g., PEG2) may accelerate reaction rates due to reduced steric hindrance, while longer spacers (e.g., PEG8) enhance solubility but slow kinetics. Compare using:

  • Kinetic assays : Measure second-order rate constants (k₂) via stopped-flow spectroscopy .
  • Stability tests : Monitor conjugate half-life in serum using SDS-PAGE or fluorescence quenching .
    • Data Table :
PEG Lengthk₂ (M⁻¹s⁻¹)Half-life (Serum)
PEG21.2 × 10³6 hours
PEG48.5 × 10²12 hours
PEG83.7 × 10²24 hours
Hypothetical data based on structural analogs .

Q. How can researchers resolve contradictions in reported molecular weights (614.79 vs. 756.96 Da) for this compound?

  • Answer : Discrepancies arise from variations in salt forms or hydration states. Confirm molecular identity via:

  • High-resolution mass spectrometry (HRMS) .
  • NMR analysis (e.g., PEG proton signals at δ 3.5–3.7 ppm) .

Q. What experimental controls are critical for ensuring specificity in this compound-based assays?

  • Answer : Include:

  • Tetrazine-negative controls : Rule out nonspecific binding .
  • Free biotin competition : Confirm streptavidin-biotin interaction specificity .
  • Temperature dependence : TCO-tetrazine reactions are faster at 37°C than 4°C; optimize for target systems .

Q. How can this compound be integrated into PROTAC design for targeted protein degradation?

  • Answer : Use this compound as a linker to connect E3 ligase ligands (e.g., thalidomide) and target protein binders. Validate degradation efficiency via:

  • Western blotting : Measure target protein levels post-treatment .
  • Cellular thermal shift assays (CETSA) : Confirm ternary complex formation .

Methodological Best Practices

  • Reaction Optimization : Screen pH (6.5–8.5) and temperature (4–37°C) to balance TCO-tetrazine kinetics and biocompatibility .
  • Data Reproducibility : Document batch-specific purity (≥95% by HPLC) and storage conditions to mitigate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.